2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a benzofuro-pyrimidine core linked to a piperidinyl ethanone moiety via a thioether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzofuran and a suitable pyrimidine derivative under acidic or basic conditions.
Thioether Formation: The benzofuro[3,2-d]pyrimidine core is then reacted with a thiol derivative to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol, facilitating nucleophilic substitution.
Attachment of the Piperidinyl Ethanone Moiety: The final step involves the reaction of the thioether intermediate with 1-(piperidin-1-yl)ethanone. This can be carried out under mild conditions using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or through direct nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinyl nitrogen or the benzofuro-pyrimidine core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets involved in cell proliferation and survival.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids, providing insights into its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe cellular pathways and identify potential drug targets.
Industrial Applications: Its derivatives may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzofuro-pyrimidine core is known to bind to specific sites on proteins, modulating their activity. This can lead to the inhibition of key signaling pathways involved in disease progression, such as those regulating cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(morpholin-4-yl)ethanone
- 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(piperidin-1-yl)ethanone is unique due to the presence of the piperidinyl ethanone moiety, which can enhance its binding affinity and selectivity for certain biological targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), making it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-14(20-8-4-1-5-9-20)10-23-17-16-15(18-11-19-17)12-6-2-3-7-13(12)22-16/h2-3,6-7,11H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODABBNVCJBYZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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